
2,2'-Methylenebis(3,4,5-trichlorophenol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Methylenebis(3,4,5-trichlorophenol) is an organochlorine compound known for its antiseptic properties. It is commonly used in various applications, including soaps, creams, and other personal care products. The compound is effective against Gram-positive organisms and has been utilized in the treatment of skin disorders .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis(3,4,5-trichlorophenol) typically involves the reaction of 2,4,5-trichlorophenol with formaldehyde. One method involves preparing 2,4,5-trichlorophenylsulfate in situ by reacting 2,4,5-trichlorophenol with sulfur trioxide. This intermediate is then reacted with another mole of 2,4,5-trichlorophenol and formaldehyde in a solvent solution .
Industrial Production Methods
Industrial production of 2,2’-Methylenebis(3,4,5-trichlorophenol) follows similar synthetic routes but on a larger scale. The process involves the use of solvents such as methylene chloride, ethylene chloride, chloroform, and others. The product is recovered by adding activated charcoal, filtering, and evaporating the solvent to dryness .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Methylenebis(3,4,5-trichlorophenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can alter the chlorinated phenol groups.
Substitution: Halogen substitution reactions are common with this compound.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur trioxide for the preparation of intermediates, formaldehyde for condensation reactions, and various solvents like methylene chloride and chloroform .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield various halogenated derivatives .
Aplicaciones Científicas De Investigación
2,2’-Methylenebis(3,4,5-trichlorophenol) has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical syntheses.
Biology: Studied for its antibacterial properties, particularly against Gram-positive bacteria.
Medicine: Utilized in antiseptic formulations for treating skin disorders.
Industry: Employed in the production of personal care products, agricultural chemicals, and more
Mecanismo De Acción
The primary mechanism of action of 2,2’-Methylenebis(3,4,5-trichlorophenol) involves inhibiting the membrane-bound part of the electron transport chain, specifically respiratory D-lactate dehydrogenase. This inhibition leads to leakage, protoplast lysis, and inhibition of respiration in bacteria .
Comparación Con Compuestos Similares
2,2’-Methylenebis(3,4,5-trichlorophenol) is often compared with other similar compounds such as:
2,2’-Methylenebis(3,4,6-trichlorophenol):
2,4,5-Trichlorophenol: A precursor in the synthesis of 2,2’-Methylenebis(3,4,5-trichlorophenol), it is also used in various industrial applications.
The uniqueness of 2,2’-Methylenebis(3,4,5-trichlorophenol) lies in its specific chemical structure, which imparts distinct antiseptic properties and makes it suitable for various applications .
Propiedades
Número CAS |
584-33-8 |
|---|---|
Fórmula molecular |
C13H6Cl6O2 |
Peso molecular |
406.9 g/mol |
Nombre IUPAC |
3,4,5-trichloro-2-[(2,3,4-trichloro-6-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C13H6Cl6O2/c14-6-2-8(20)4(10(16)12(6)18)1-5-9(21)3-7(15)13(19)11(5)17/h2-3,20-21H,1H2 |
Clave InChI |
UCBOFBICDFOMBG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1Cl)Cl)Cl)CC2=C(C(=C(C=C2O)Cl)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


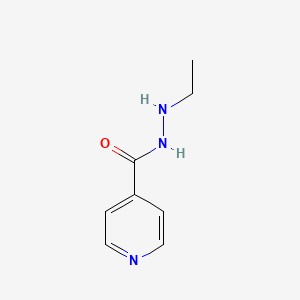

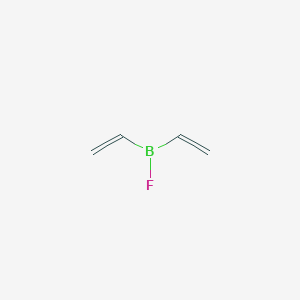
![(1R)-2-[[6-[3-chloro-4-(trifluoromethyl)phenyl]pyrimidin-4-yl]amino]-1-phenylethanol](/img/structure/B14750141.png)

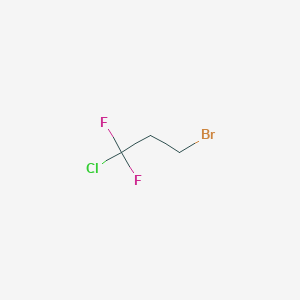
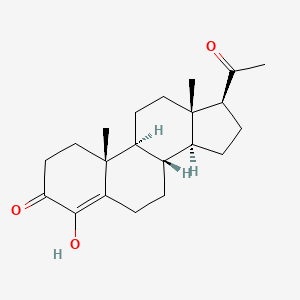
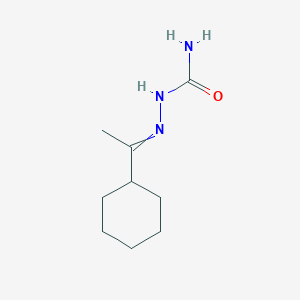
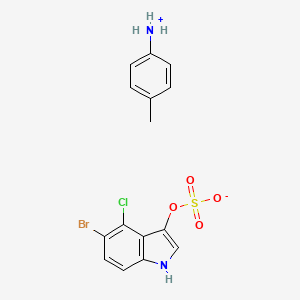
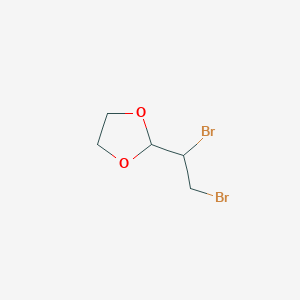

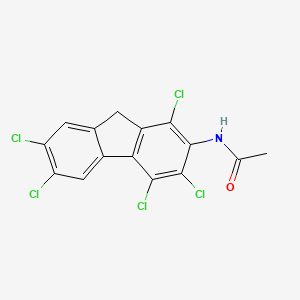
![Selenolo[3,4-b]selenophene](/img/structure/B14750203.png)

